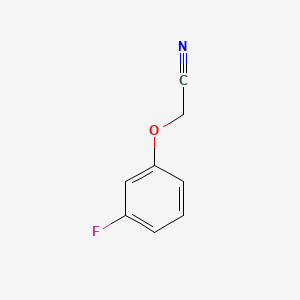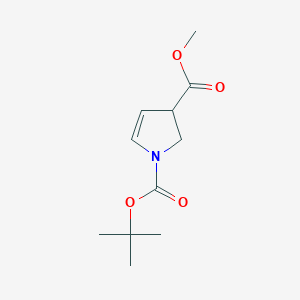
1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate” is a chemical compound with the molecular formula C11H17NO4 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5-6,8H,7H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.26 . It is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the resources .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure is conducive to modifications that can lead to a variety of derivatives, each with potential applications in pharmaceuticals, agrochemicals, and materials science .
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized to create novel therapeutic agents. Its dihydropyrrole core is a common motif in many biologically active molecules, and modifications to its structure could lead to new drugs with improved efficacy and safety profiles .
Catalyst Design
The tert-butyl and dicarboxylate groups may allow this compound to act as a ligand in catalyst design, potentially improving the efficiency of chemical reactions. This can be particularly useful in industrial processes where catalysts are essential for production scale-up .
Material Science
In material science, the compound’s robust framework can be incorporated into polymers to enhance their properties, such as thermal stability or mechanical strength. This could lead to the development of new materials for use in high-performance applications .
Analytical Chemistry
As a standard or reference compound, it can be used in analytical chemistry to calibrate instruments or validate methods. Its unique structure makes it suitable for use in mass spectrometry or chromatography .
Agricultural Research
In agricultural research, derivatives of this compound could be synthesized to develop new pesticides or herbicides. The tert-butyl group, in particular, could impart desirable properties such as increased potency or selectivity .
Environmental Science
This compound could be studied for its environmental fate and behavior, including its biodegradability and potential to bioaccumulate. Understanding these aspects is crucial for assessing its environmental impact if used commercially .
Biochemical Research
In biochemical research, this compound could be used as a probe to study enzyme-substrate interactions, given its structural similarity to certain amino acids and peptides. This can provide insights into enzyme mechanisms and aid in drug design .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2,3-dihydropyrrole-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5-6,8H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMMPGBIXMDFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2905861.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide](/img/structure/B2905863.png)
![3-[(4-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B2905867.png)
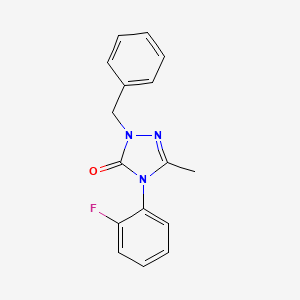
![2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2905871.png)
![1-(4-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2905872.png)
![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2905874.png)
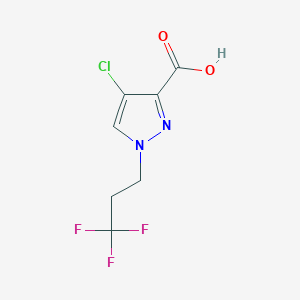
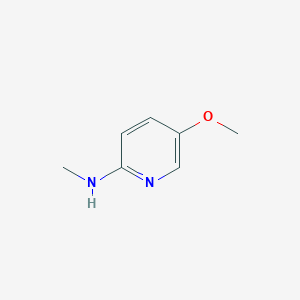
![6-((2,5-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2905877.png)
![Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2905879.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2905880.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2905881.png)
